molecular formula C15H17N3O5 B1337703 Trp-Asp CAS No. 71835-78-4

Trp-Asp

货号 B1337703
CAS 编号: 71835-78-4
分子量: 319.31 g/mol
InChI 键: PEEAINPHPNDNGE-JQWIXIFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Trp-Asp refers to the tryptophan-aspartic acid dipeptide or a sequence motif involving these two amino acids. However, the provided papers do not directly discuss this compound as a dipeptide but rather focus on tRNA(Asp), which is involved in the incorporation of the amino acid aspartic acid into proteins during translation. tRNA(Asp) is recognized by aspartyl-tRNA synthetase, an enzyme that catalyzes the attachment of aspartic acid to its corresponding tRNA .

Synthesis Analysis

The synthesis of tRNA(Asp) can be achieved in vitro through transcription with T7 RNA polymerase from a plasmid carrying the tRNA(Asp) sequence . The discriminator base of tRNA(Asp) is crucial for its recognition by aspartyl-tRNA synthetase, affecting the amino acid acceptor activity . The interaction between tRNA(Asp) and aspartyl-tRNA synthetase has been extensively studied, revealing that the acceptor stem and anticodon loop of tRNA(Asp) are major contact areas for the enzyme .

Molecular Structure Analysis

Molecular dynamics simulations have provided insights into the structural and functional properties of tRNA(Asp). These simulations show that tRNA molecules maintain their secondary and tertiary base pairs while exhibiting flexibility in their core, which is important for their recognition and interaction with proteins . The crystal structure of yeast aspartyl-tRNA synthetase complexed with tRNA(Asp) has revealed the specific interactions between the enzyme and the tRNA, particularly with the acceptor end and the anticodon stem and loop .

Chemical Reactions Analysis

The specific aminoacylation of tRNA(Asp) by aspartyl-tRNA synthetase is a critical step in the translation of the genetic code. This process involves the recognition of the tRNA by the enzyme and the subsequent catalysis of the attachment of aspartic acid to the tRNA . The crystal structures of aspartyl-tRNA synthetase complexed with tRNA(Asp) have provided insights into the intermediate steps of this recognition process .

Physical and Chemical Properties Analysis

The physical and chemical properties of tRNA(Asp) are influenced by its interactions with aspartyl-tRNA synthetase. The conformational flexibility of tRNA(Asp) is evident from structural changes observed upon binding to the enzyme . The enzyme-tRNA complex formation is also influenced by the ionic environment and the presence of modified nucleotides . The crystal structure of a prokaryotic aspartyl-tRNA synthetase has highlighted the modular organization and domain interactions that are crucial for the stability and function of the enzyme-tRNA complex .

科学研究应用

可调电阻脉冲传感(TRPS)

TRPS是一种重要的技术,用于表征胶体颗粒,其直径从大约50纳米延伸到细胞大小。它在纳米医学、生物技术和细胞外囊泡研究中发挥着至关重要的作用。TRPS还在使用DNA和寡核苷酸的珠上分析、药物传递颗粒、病毒、细菌、食品、饮料和超顺磁珠方面起着关键作用。这种技术有助于测量颗粒的大小、浓度和电荷,为这些测量的一般规程的制定做出贡献(Weatherall & Willmott, 2015)

时间分辨光致发光光谱(TRPS)

在探针开发领域,TRPS提高了灵敏度和准确性。这种技术对于长寿命探针至关重要,并有助于优化影响它的各种参数。TRPS的有效性在很大程度上取决于用于生成时间分辨发射光谱的时间窗口。分子信标探针(MBs)展示了TRPS的有效性,它提高了目标DNA的信号与背景比和检测限(Huang & Martí, 2012)

转变研究计划(TRP)

内华达大学拉斯维加斯分校的TRP专注于核工程研究,包括开发用于优化废燃料提取过程的系统工程模型。这涉及整合各种计算模型和数据库系统,用于管理来自优化处理的大数据流,对核工程研究至关重要(Sun et al., 2004)

羟基自由基介导的足迹技术

这种技术涉及天然氧化谷氨酸和谷氨酸残基,作为足迹实验中的结构探针。它对于绘制蛋白质表面并识别由于蛋白质-配体结合引起的结构变化至关重要。表征这些残基的氧化反应有助于绘制蛋白质表面结构并检查蛋白质-蛋白质相互作用(Xu & Chance, 2003)

安全和危害

According to the safety data sheet for H-ASP-TRP-OH, personal protective equipment should be used to avoid dust formation . In case of accidental release, it’s recommended to avoid breathing in the dust and to ensure adequate ventilation .

未来方向

The WD motif, found in proteins containing Trp-Asp, is increasingly being recognized as a key regulator of plant-specific developmental events . Future research could focus on understanding the role of these proteins in various cellular processes and their potential applications in biotechnology .

属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c16-10(14(21)18-12(15(22)23)6-13(19)20)5-8-7-17-11-4-2-1-3-9(8)11/h1-4,7,10,12,17H,5-6,16H2,(H,18,21)(H,19,20)(H,22,23)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEEAINPHPNDNGE-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary function attributed to WD40 repeat proteins?

A1: WD40 repeat proteins typically act as scaffolding molecules, facilitating protein-protein interactions and the assembly of multi-protein complexes. [, , , , ]

Q2: Can you provide specific examples of how WD40 proteins interact with targets and influence downstream events?

A2: * WDR68: This WD40 protein binds to the kinase DYRK1A, impacting its activity and cellular localization. This interaction is crucial for WDR68's role in various processes, including craniofacial development. The molecular chaperone TRiC/CCT is essential for proper WDR68 folding, highlighting the interplay between chaperones and WD40 proteins. []* Chromatin Assembly Factor 1 (CAF-1) p48 subunit: This WD40 protein interacts with histones and other CAF-1 subunits, playing a vital role in chromatin assembly after DNA replication. Disrupting these interactions compromises cell viability in vertebrate cells. [, ]* Scp160p: In yeast, this WD40 protein interacts with ribosomes and translation factors, potentially linking mRNA specificity to translational regulation. Its interaction with Asc1p, a WD40 protein itself, suggests a role for WD40 proteins in bridging translation with signaling pathways. []* LRRK2: Mutations in the WD40 domain of LRRK2 are implicated in Parkinson’s disease. These mutations often disrupt dimer formation, impacting LRRK2 kinase activity and potentially contributing to disease pathogenesis. [, ]* BRCA1: RbAp46, a WD40 protein, interacts with the BRCT domain of BRCA1, a tumor suppressor protein. This interaction modulates BRCA1's transactivation activity, suggesting a role for RbAp46 in DNA damage response. []

Q3: What is the significance of the interaction between Sec13, a WD40 protein, and Nup96 at the nuclear pore complex?

A3: Sec13, known for its role in COPII vesicle formation, also localizes to the nuclear pore complex (NPC). Its interaction with Nup96 at the NPC suggests a role in regulating nucleocytoplasmic transport. Sec13 shuttles between the nucleus and cytoplasm, potentially coupling functions between these compartments. []

Q4: What is the defining structural characteristic of WD40 repeat proteins?

A4: WD40 proteins are characterized by multiple repeating units, typically 4 to 16, each consisting of approximately 40 amino acids. These units often end in a tryptophan-aspartic acid (WD) dipeptide, giving the motif its name. [, , ]

Q5: What is the typical three-dimensional structure formed by WD40 repeats?

A5: WD40 repeats fold into a characteristic β-propeller structure, often consisting of seven blades arranged around a central axis. Each blade is formed by four antiparallel β-strands. This β-propeller structure provides a platform for protein-protein interactions. [, , , ]

Q6: How does the WD40 repeat structure contribute to the functional diversity of WD40 proteins?

A6: The β-propeller structure provides a versatile scaffold for binding diverse partners. Variations in the amino acid sequences within the loops connecting the β-strands contribute to the specificity of WD40 proteins for their binding partners. [, ]

Q7: Do WD40 proteins possess intrinsic catalytic activity?

A7: While WD40 domains themselves are primarily structural, they are often found in proteins with catalytic domains. For instance, LRRK2 contains a WD40 domain alongside a kinase domain. WD40 domains can modulate the activity of these catalytic domains. [, ]

Q8: How has computational modeling been used to understand WD40 proteins?

A8: * Structural Modeling: Computer-aided structural analysis has been used to predict the β-propeller structure of WD40 proteins, like WDR68. This information is crucial for understanding the spatial arrangement of the WD40 repeats and their potential binding sites. []* Molecular Docking: This technique has been employed to predict the binding modes of peptides to the active site of enzymes like xanthine oxidase. This approach can help identify potential inhibitory peptides and elucidate the structural basis of their activity. []* Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins, including the WD40 domain of LRRK2. These simulations have been used to study how Parkinson's disease-related mutations disrupt the dimerization of the WD40 domain, offering potential therapeutic targets. []

Q9: How do modifications within the WD40 repeat affect protein function?

A9: Mutations or modifications within WD40 repeats can disrupt the β-propeller structure, leading to loss of function. For example, mutations in the WD40 domain of LRRK2, including the G2385R polymorphism, impair dimer formation and impact kinase activity. [, , ]

Q10: Are there specific amino acid residues within WD40 repeats critical for function?

A10: Yes, the conserved tryptophan and aspartic acid residues at the end of each repeat are crucial for maintaining the structural integrity of the β-propeller. Additionally, residues within the loops connecting the β-strands are important for specific protein-protein interactions. [, , , , ]

Q11: How can SAR studies be applied to develop targeted therapeutics?

A11: Understanding the structural determinants of WD40 protein function can inform the design of small molecule inhibitors or peptidomimetics that specifically target these proteins. By targeting specific WD40 protein-protein interactions, it might be possible to modulate downstream signaling pathways for therapeutic benefit. [, ]

Q12: What were some of the key discoveries that led to our understanding of WD40 repeat proteins?

A27: * Identification of the WD40 motif: The initial discovery of the repeating WD40 motif in the β-subunit of G proteins marked a turning point. [, ] * Recognition of the β-propeller structure: Determining the characteristic β-propeller fold adopted by WD40 repeats provided crucial insight into their function as protein-protein interaction modules. [, , ]* Linking WD40 proteins to diverse cellular processes: Research continues to unveil the roles of WD40 proteins in a wide array of cellular functions, including signal transduction, vesicle trafficking, chromatin remodeling, and cell cycle control. [, , , , , , , , , ]

Q13: How do different scientific disciplines contribute to WD40 protein research?

A28: WD40 protein research is highly interdisciplinary, drawing upon:* Biochemistry: To purify, characterize, and study the interactions of WD40 proteins. [, , , , , , , , ]* Molecular Biology: To clone, express, and manipulate WD40 protein genes to study their function. [, , , , , , , , ] * Structural Biology: To determine the three-dimensional structures of WD40 proteins and their complexes, providing insights into their mechanisms of action. [, , , , ]* Cell Biology: To investigate the cellular processes in which WD40 proteins are involved, using techniques like microscopy and gene editing. [, , , , , ]* Computational Biology: To model WD40 protein structures, predict their interactions, and design targeted therapeutics. [, , ]

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